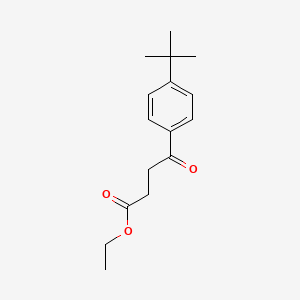

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate

概要

説明

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butyrate ester

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate typically involves the esterification of 4-(4-T-butylphenyl)-4-oxobutyric acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.

化学反応の分析

Types of Reactions

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: 4-(4-T-butylphenyl)-4-oxobutyric acid.

Reduction: Ethyl 4-(4-T-butylphenyl)-4-hydroxybutyrate.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of polymers and resins due to its ester functionality.

作用機序

The mechanism of action of Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and other proteins.

類似化合物との比較

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate can be compared with similar compounds such as:

Ethyl 4-phenyl-4-oxobutyrate: Lacks the tert-butyl group, resulting in different steric and electronic properties.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.

Ethyl 4-(4-methylphenyl)-4-oxobutyrate: The presence of a methyl group instead of a tert-butyl group alters its steric effects and reactivity.

生物活性

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate, a compound with the molecular formula CHO and a molecular weight of approximately 262.35 g/mol, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a phenyl ring and an oxobutyrate moiety , which contribute to its unique reactivity and biological activity. The structural features enable it to interact with various enzymes, influencing their activity and potentially leading to therapeutic applications.

Anti-Cancer Properties

One of the most significant areas of interest for this compound is its anti-cancer activity . Studies suggest that compounds with similar structures can inhibit ferrochelatase (FECH), an enzyme critical in heme biosynthesis. Inhibition of FECH leads to an accumulation of protoporphyrin IX (PPIX), which has been linked to anti-angiogenic effects—an important factor in cancer progression.

A notable study demonstrated that certain derivatives effectively blocked tube formation in human retinal endothelial cells (HRECs), indicating their potential as anti-angiogenic agents. The inhibition of FECH was confirmed through enzymatic assays and cellular studies, suggesting that this compound could play a role in cancer therapy by targeting angiogenesis .

The exact mechanism of action for this compound remains largely unexplored due to the limited research available. However, its structural characteristics suggest it may bind to specific enzymes, altering their activity. For instance, the interaction with FECH could lead to decreased heme production, which is essential for various cellular functions and may result in reduced tumor growth .

Synthesis and Derivatives

The synthesis of this compound involves several methods, including reactions with tert-butyl 2-oxobutanoate. Various derivatives have been synthesized and evaluated for their biological activities, revealing that modifications in structure can significantly impact potency against cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ethyl 3-oxobutanoate | Ketone group | Widely used in organic synthesis |

| Ethyl 2-oxo-4-phenylbutanoate | Phenyl group | Exhibits different reactivity patterns |

| Ethyl 3-(4-tert-butylphenyl)propanoate | Propanoate moiety | Different alkane chain length affecting properties |

This compound stands out due to its specific combination of functional groups that impart distinct reactivity and biological activity compared to other similar compounds .

特性

IUPAC Name |

ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-5-19-15(18)11-10-14(17)12-6-8-13(9-7-12)16(2,3)4/h6-9H,5,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHOSTSMXOPDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599304 | |

| Record name | Ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75237-09-1 | |

| Record name | Ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。